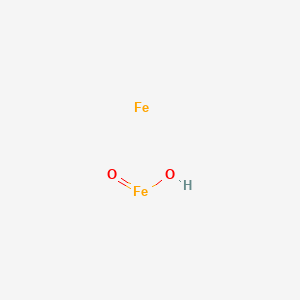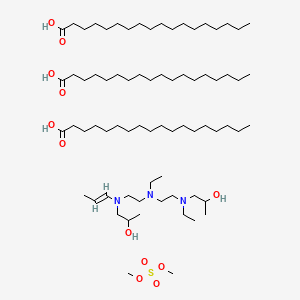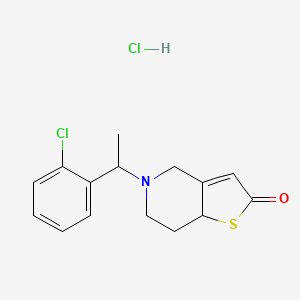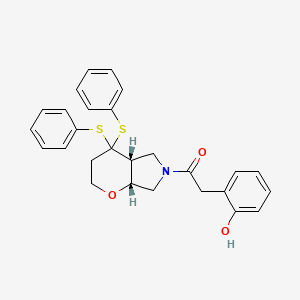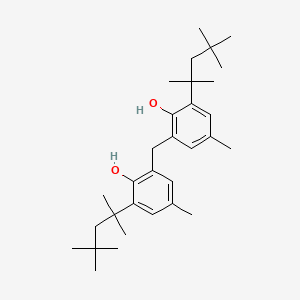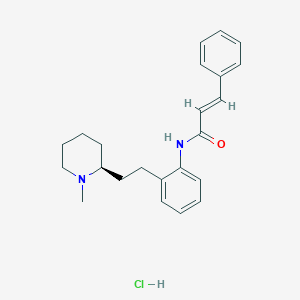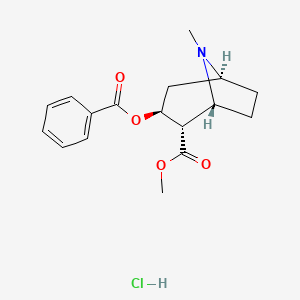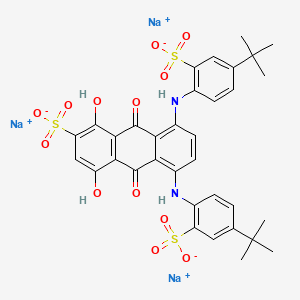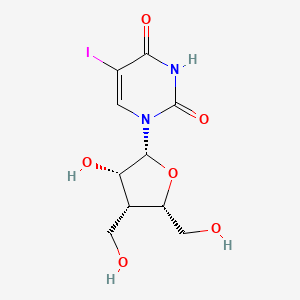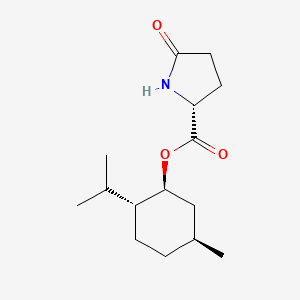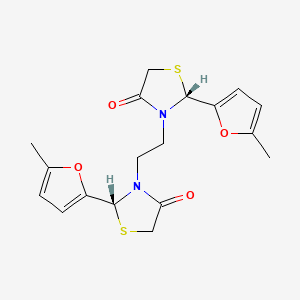![molecular formula C24H26N2O8S B12781982 (E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine CAS No. 117125-51-6](/img/structure/B12781982.png)
(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the benzocbenzothiepin core, followed by the introduction of the ethane-1,2-diamine moiety. The final step involves the addition of (E)-but-2-enedioic acid under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of high-throughput screening for catalyst optimization are often employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine
Medically, (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and catalysts. Its unique properties can enhance the performance of industrial processes, leading to more efficient and sustainable production methods.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Cyproheptadine: A compound with a similar benzobenzothiepin core, used as an antihistamine.
Clomipramine: Another compound with a related structure, used as an antidepressant.
Uniqueness
What sets (E)-but-2-enedioic acid;N’-(6,11-dihydrobenzocbenzothiepin-11-yl)ethane-1,2-diamine apart is its combination of the (E)-but-2-enedioic acid moiety with the benzocbenzothiepin core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
117125-51-6 |
|---|---|
分子式 |
C24H26N2O8S |
分子量 |
502.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N2S.2C4H4O4/c17-9-10-18-16-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)16;2*5-3(6)1-2-4(7)8/h1-8,16,18H,9-11,17H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
VKMYXTRYCNWMDX-LVEZLNDCSA-N |
異性体SMILES |
C1SC2=CC=CC=C2C(C3=CC=CC=C31)NCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


